4-(2-Bromoethyl)morpholine hydrobromide

Organic Synthesis Reagent Handling Process Chemistry

Researchers requiring precise stoichiometric control for N-alkylation reactions often encounter variability with liquid free bases. 4-(2-Bromoethyl)morpholine hydrobromide (CAS 42802-94-8) resolves this as a crystalline solid hydrobromide salt, enabling accurate weighing and consistent alkylation outcomes. Its high purity (≥98%) ensures reliable morpholinoethyl installation for medicinal chemistry and library synthesis. - Solid-state stability reduces volatility risks vs. liquid free base; safe handling at room temperature. - Efficient primary alkyl bromide reactivity supports high-throughput parallel synthesis in DMF or acetonitrile. - Installed morpholinoethyl group lowers LogP by ~0.72 units and increases TPSA by 9.3 Ų vs. piperidinoethyl, improving ADME profiles.

Molecular Formula C6H13Br2NO
Molecular Weight 274.98 g/mol
CAS No. 42802-94-8
Cat. No. B1287446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)morpholine hydrobromide
CAS42802-94-8
Molecular FormulaC6H13Br2NO
Molecular Weight274.98 g/mol
Structural Identifiers
SMILESC1COCCN1CCBr.Br
InChIInChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
InChIKeyUGHOJWLZPSTTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)morpholine Hydrobromide Overview


4-(2-Bromoethyl)morpholine hydrobromide (CAS: 42802-94-8) is a quaternary ammonium salt derivative of morpholine, characterized by a 2-bromoethyl substituent on the morpholine nitrogen and an associated hydrobromide counterion . The compound is a colorless to light yellow crystalline solid with a melting point of 130–131 °C and is soluble in acetone, ethanol, ether, and water . Its primary value lies in its capacity as a synthetic intermediate for the covalent installation of the pharmacologically relevant morpholinoethyl moiety onto nucleophilic scaffolds via N-alkylation . The hydrobromide salt form confers enhanced solid-state stability and reduced volatility compared to its free base counterpart (CAS: 89583-07-3), facilitating safe handling and accurate weighing in research and manufacturing workflows.

1 Crystalline solid reagent for accurate weighing and inventory management
2 High-purity specification supports reproducible N-alkylation
3 Direct precursor to morpholinoethyl pharmacophore installation

4-(2-Bromoethyl)morpholine Hydrobromide: Why Analogue Swaps Fail


While numerous N-(2-haloethyl)amines exist as potential alkylating agents, they cannot be interchanged without incurring significant risk to synthetic yield, purity, or safety. Substitution with the free base, 4-(2-bromoethyl)morpholine, introduces handling challenges due to its liquid state and higher volatility . Exchanging the bromine atom for chlorine drastically reduces alkylation rates, potentially leading to incomplete conversions and complex purification profiles. Conversely, using the more reactive iodo analog may accelerate decomposition or promote unwanted side reactions . Furthermore, swapping the morpholine core for a piperidine ring (e.g., 1-(2-bromoethyl)piperidine) alters the basicity and steric bulk of the tertiary amine, thereby changing the electronic and spatial properties of the installed group . Each of these changes represents a deviation from established, optimized synthetic procedures and can necessitate extensive revalidation. The following quantitative evidence details the specific, measurable attributes of 4-(2-bromoethyl)morpholine hydrobromide that define its unique performance profile.

Free base substitution Liquid state complicates handling and accurate weighing; higher volatility introduces exposure risk.
Chlorine analog Slower alkylation rate risks incomplete conversion and may require extended reaction times or elevated temperatures.
Piperidine core swap Altered basicity and steric profile change the electronic and spatial properties of the installed fragment.

4-(2-Bromoethyl)morpholine Hydrobromide: Head-to-Head Comparison


Solid-State Stability and Handling

4-(2-Bromoethyl)morpholine hydrobromide is a crystalline solid with a melting point of 130–131 °C, offering superior handling and storage stability compared to its free base analog, 4-(2-bromoethyl)morpholine (CAS 89583-07-3), which is a colorless liquid with an irritating odor . This solid state allows for accurate weighing under standard laboratory conditions and simplifies inventory management. Commercial specifications for the hydrobromide salt from major vendors guarantee a high minimum purity of ≥96.0% and >95.0% by nonaqueous titration, ensuring consistent reagent quality and reactivity. In contrast, the free base, while available in similar purities (e.g., 95%) , poses a higher risk of degradation due to moisture sensitivity and air oxidation.

Solid-State Stability and Handling
Head-to-head
Crystalline solid, mp 130–131 °C, purity ≥96% (T) vs. liquid free base, purity 95%
Enables accurate weighing and reduces pre-use purification needs
Vendor CoA specifications; solid form simplifies storage and inventory
Organic Synthesis Reagent Handling Process Chemistry

Alkylation Reactivity: Bromine vs. Chlorine

The alkylation rate of 4-(2-bromoethyl)morpholine hydrobromide is significantly higher than that of its chloroethyl analog, 4-(2-chloroethyl)morpholine hydrochloride, due to the lower bond dissociation energy of the C–Br bond (approx. 285 kJ/mol) compared to the C–Cl bond (approx. 327 kJ/mol). This fundamental difference in leaving group ability allows the bromoethyl reagent to efficiently alkylate nucleophiles under milder conditions (e.g., lower temperature, shorter reaction times). This is exemplified in a patented process where the hydrobromide salt is used to prepare N-[2-(morpholino)ethyl]amine derivatives, highlighting its utility in generating complex amines [1]. While a direct, published kinetic comparison of the two morpholine reagents is not available, the established order of reactivity for alkyl halides (I > Br > Cl) is a cornerstone of organic chemistry and serves as a class-level inference for the observed synthetic advantage [2].

Alkylation Reactivity: Br vs. Cl
Class-level inference
C–Br BDE ~285 kJ/mol vs. C–Cl ~327 kJ/mol (Δ ≈ 42 kJ/mol)
Lower activation energy supports milder alkylation conditions
Based on standard bond dissociation energies for SN2 reactivity
Nucleophilic Substitution Reaction Kinetics Medicinal Chemistry

Drug-Likeness and LogP Advantage

The 4-(2-bromoethyl)morpholine hydrobromide is a direct precursor to the morpholinoethyl group, a privileged fragment in medicinal chemistry known to enhance solubility and modulate basicity. Quantitative structural comparison against a common alternative, N-(2-bromoethyl)piperidine, reveals key differences. The morpholinoethyl group (MW = 100.14 g/mol) contains an oxygen atom, which contributes to a lower calculated LogP (approx. 0.23) and higher topological polar surface area (TPSA = 12.5 Ų) relative to the piperidinoethyl group (MW = 98.17 g/mol, LogP ~0.95, TPSA = 3.2 Ų) . These physicochemical differences are quantifiable and directly influence the solubility, permeability, and overall drug-likeness of final molecules .

Drug-Likeness and LogP Advantage
Head-to-head
Morpholinoethyl: LogP ~0.23, TPSA 12.5 Ų vs. piperidinoethyl: LogP ~0.95, TPSA 3.2 Ų
Lower lipophilicity and higher polarity support improved solubility profile
Calculated values; review in final compound context
Drug Discovery Pharmacokinetics Molecular Optimization

4-(2-Bromoethyl)morpholine Hydrobromide: Application Scenarios


Precision Synthesis of Amine Pharmacophores

The defined solid state and high purity (>95.0%) of 4-(2-bromoethyl)morpholine hydrobromide make it an ideal alkylating agent in medicinal chemistry for constructing drug candidates. Its reliable quality ensures consistent N-alkylation of diverse nitrogen-containing scaffolds (amines, heterocycles) to install the morpholinoethyl tail, a fragment valued for improving solubility and modulating target engagement . This reagent is used when precise stoichiometry and reproducible reaction outcomes are non-negotiable.

LogP Reduction for Pharmacokinetic Optimization

Medicinal chemistry programs aiming to improve the drug-like properties of lead compounds by reducing lipophilicity will select this reagent. The installed morpholinoethyl group, with its calculated lower LogP (by ~0.72 units) and higher TPSA (by 9.3 Ų) compared to a piperidinoethyl group, directly addresses common liabilities such as poor aqueous solubility and high metabolic clearance . This strategy is used to engineer more favorable ADME profiles early in the discovery process.

Safe Handling for Scale-Up and Process

In process chemistry laboratories and kilo-lab settings, the solid, crystalline nature of the hydrobromide salt provides a tangible safety and handling advantage over the liquid free base. The ability to accurately weigh the solid minimizes exposure to volatile and irritating compounds, reduces the risk of spills, and simplifies inventory management . Storage at room temperature under inert gas is a straightforward condition that integrates seamlessly with standard operating procedures for air- and moisture-sensitive reagents.

Parallel Synthesis Building Block Precursor

This reagent is a key starting material for generating libraries of compounds containing the morpholinoethyl group. Its efficient reactivity as a primary alkyl bromide allows for high-throughput parallel synthesis using automated liquid handlers, as it can be pre-dissolved in common polar solvents like DMF or acetonitrile to create a stable, stock solution for dispensing . This enables the rapid exploration of structure-activity relationships (SAR) around the morpholinoethyl moiety in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
N-alkylation of amine pharmacophores
High-purity crystalline reagent
Stoichiometric control and reproducibility
Lipophilicity reduction in lead optimization
Morpholinoethyl fragment with reduced lipophilicity
Calculated LogP and TPSA impact review
Scale-up and process chemistry
Solid-state handling with reduced volatility
Safe weighing and storage protocols
Library synthesis and SAR exploration
Efficient primary alkyl bromide reactivity
Solution stability for automated dispensing

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